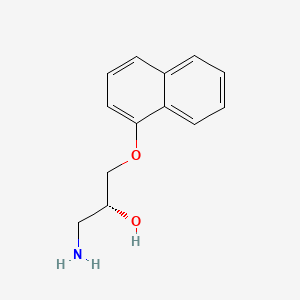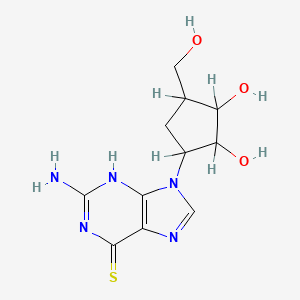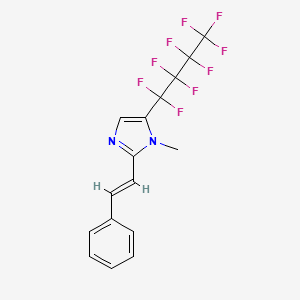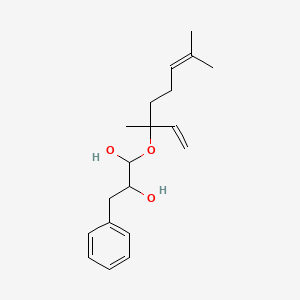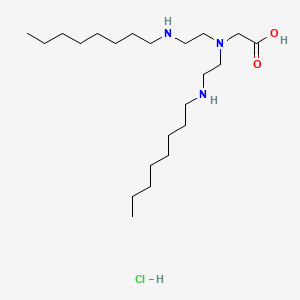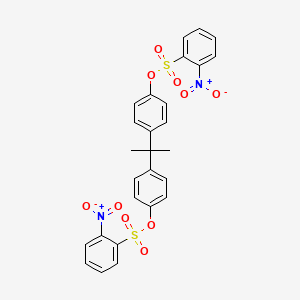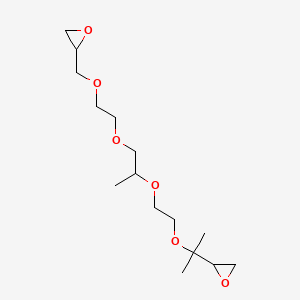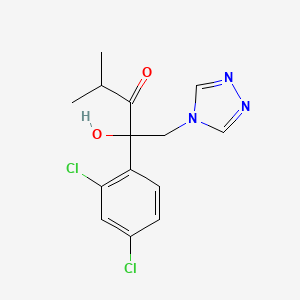
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the 2,4-dichlorophenyl group, and finally, the addition of the hydroxy and methyl groups. Common reagents used in these reactions include triazole precursors, chlorinated aromatic compounds, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the triazole ring or the chlorinated phenyl group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution may result in a different aromatic compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Triazole derivatives are known for their pharmacological activities, and this compound could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a versatile intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets. The triazole ring may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)-
- 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-3-yl)-
- 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-5-yl)-
Uniqueness
The uniqueness of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(4H-1,2,4-triazol-4-yl)- lies in its specific substitution pattern and the presence of both the triazole ring and the chlorinated phenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
107659-36-9 |
|---|---|
Fórmula molecular |
C14H15Cl2N3O2 |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-4-methyl-1-(1,2,4-triazol-4-yl)pentan-3-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-9(2)13(20)14(21,6-19-7-17-18-8-19)11-4-3-10(15)5-12(11)16/h3-5,7-9,21H,6H2,1-2H3 |
Clave InChI |
QZAALISMKVFGNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(CN1C=NN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



